molecular formula C6H4ClNO B056269 5-Chloronicotinaldehyde CAS No. 113118-82-4

5-Chloronicotinaldehyde

Cat. No. B056269
CAS RN: 113118-82-4
M. Wt: 141.55 g/mol
InChI Key: BCELHNLIYYAOLV-UHFFFAOYSA-N
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Description

5-Chloronicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO . It is also known by other names such as 5-Chloropyridine-3-carbaldehyde, 5-Chloro-3-formylpyridine, and 5-Chloro-pyridine-3-carbaldehyde .


Synthesis Analysis

The synthesis of 5-Chloronicotinaldehyde involves the Vilsmeier reaction . This process uses different procedures to prepare enamides, which are then subjected to the Vilsmeier reaction using POCl3/DMF, diphosgene/DMF, or triphosgene/DMF. This leads to the formation of various multisubstituted chloronico-tinaldehydes .


Molecular Structure Analysis

The molecular structure of 5-Chloronicotinaldehyde consists of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight is approximately 141.55 g/mol .


Physical And Chemical Properties Analysis

5-Chloronicotinaldehyde has a molecular weight of 141.55 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both approximately 140.9981414 g/mol .

Scientific Research Applications

Chemical Structure and Properties

“5-Chloronicotinaldehyde” is a chemical compound with the molecular formula C6H4ClNO . It is a derivative of nicotinaldehyde and has been found to be a key intermediate in the synthesis of various pharmacologically active agents.

Medicinal Chemistry

In the field of medicinal chemistry, “5-Chloronicotinaldehyde” has been studied for its potential applications. It has been found to be a key intermediate in the synthesis of various pharmacologically active agents.

Biochemistry

In biochemistry, “5-Chloronicotinaldehyde” is used as a building block in the synthesis of complex molecules. Its unique structure allows it to react with a variety of other compounds, making it a versatile tool in biochemical research.

Synthetic Methods

“5-Chloronicotinaldehyde” is used in the synthesis of conformationally restricted analogues of nicotine . These analogues have emerged as promising drug molecules for selective nicotinic acetylcholine receptor (nAChR)-targeting ligands .

Neurological Research

The analogues of nicotine, synthesized using “5-Chloronicotinaldehyde”, can target and stimulate nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels commonly located throughout the human brain . This makes “5-Chloronicotinaldehyde” a valuable compound in neurological research.

Pharmacological Research

Due to the potential pharmacological role of nicotine in the treatment of Parkinson’s disease, Alzheimer’s disease, depression, and other central nervous system-related disorders , “5-Chloronicotinaldehyde”, as a key intermediate in the synthesis of nicotine analogues, is of significant interest in pharmacological research.

Safety and Hazards

5-Chloronicotinaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding eating, drinking, or smoking when using this product . It should be stored in a well-ventilated place, with the container kept tightly closed .

Mechanism of Action

Target of Action

Derivatives of 5-chloronicotinaldehyde have been synthesized and evaluated for their inhibitory effects against mycobacterium, suggesting that the compound may interact with biological targets involved in microbial metabolism.

Mode of Action

Its derivatives have been shown to exhibit anti-microbial activity, indicating that the compound may interact with its targets to disrupt essential biological processes in microbes

Biochemical Pathways

Given its potential anti-microbial activity, it is plausible that the compound may interfere with pathways essential for microbial growth and survival

Result of Action

Its derivatives have demonstrated anti-microbial activity, suggesting that the compound may exert effects at the molecular and cellular levels that inhibit microbial growth

properties

IUPAC Name

5-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCELHNLIYYAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560374
Record name 5-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronicotinaldehyde

CAS RN

113118-82-4
Record name 5-Chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113118-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-pyridine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

The mixture of 3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester (2.3 g, 8.8 mmol), sublimed sulfur (0.29 g, 9 mmol) and naphthalene (6 g) was refluxed under an argon atmosphere for 2 h. After the reaction was complete, the mixture was cooled to r.t., dissolved in ethyl ether (30 mL), and extracted with aqueous 10% HCl. The combined acid extracts were washed with ethyl ether (20 mL) and cooled to 0° C. Dichloromethane (30 mL) was added and “pH” of the mixture was adjusted to be basic with 25% aqueous NaOH, and the mixture was extracted with dichloromethane (20 mL). The combined organic phase was washed with brine, dried over K2CO3, filtered, and concentrated to give a brown solid. (0.8 g, 76%).
Name
3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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